molecular formula C11H12N2S B1526461 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine CAS No. 1182997-40-5

5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B1526461
CAS No.: 1182997-40-5
M. Wt: 204.29 g/mol
InChI Key: JMERVMVHXNLRMQ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiazole ring and a dimethylphenyl group

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the thiazole ring, leading to the formation of different reduced products.

  • Substitution: Substitution reactions at the thiazole ring or the dimethylphenyl group can yield a range of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Various hydroxylated and carboxylated derivatives.

  • Reduction products: Thioamide derivatives and other reduced forms.

  • Substitution products: A wide range of mono- and disubstituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzenethiol

  • Chloroacetic acid

  • Thioamide derivatives

  • Other thiazole derivatives

Uniqueness: 5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine stands out due to its specific structural features, which confer unique chemical and biological properties compared to its similar compounds

Biological Activity

5-(2,4-Dimethylphenyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in developing anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{S}

This structure includes a thiazole ring fused with a dimethylphenyl group, which contributes to its biological properties.

1. Anti-inflammatory Activity

Research has shown that thiazole derivatives exhibit significant anti-inflammatory properties through the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene synthesis. A study highlighted that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory effects as a 5-LOX inhibitor in both in vitro and in vivo assays .

Table 1: Inhibitory Effects on 5-LOX Activity

Compound NameIC50 (μM)Mechanism of Action
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)0.255-LOX inhibition
This compoundTBDTBD

2. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. A focused library of thiazole compounds exhibited modest to significant antibacterial activity with minimum inhibitory concentrations (MIC) varying based on structural modifications .

Table 2: Antibacterial Activity Against Selected Strains

Compound NameBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureusTBD
Pseudomonas aeruginosaTBD

3. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that modifications at the phenyl ring enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Compounds with specific substitutions demonstrated IC50 values lower than traditional chemotherapeutic agents like doxorubicin .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
This compoundA549TBD
Caco-2TBD

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives where it was found that the presence of electron-donating groups at specific positions on the phenyl ring significantly increased anticancer activity. For instance, compounds with para-dimethyl substitution showed enhanced interaction with target proteins involved in apoptosis pathways .

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-3-4-9(8(2)5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMERVMVHXNLRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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